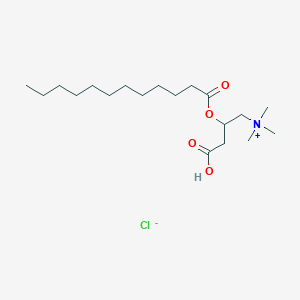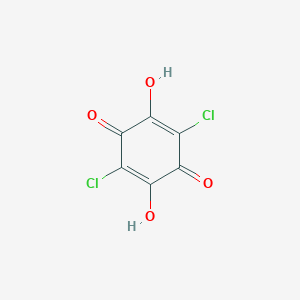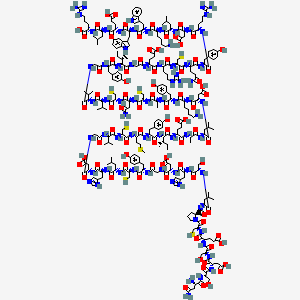
DL-Lauroylcarnitine chloride
概要
説明
DL-Lauroylcarnitine chloride is a synthetic derivative of carnitine, a quaternary ammonium compound critical for fatty acid metabolism. Its molecular formula is C₁₉H₃₈ClNO₄ (or equivalently C₁₉H₃₈NO₄⁺·Cl⁻), with a molecular weight of 379.96 g/mol . It is a racemic mixture (DL-form), containing both D- and L-enantiomers. The compound is identified by CAS numbers 14919-37-0 (primary) and 7023-03-2, with a typical purity of 95–97% . Structurally, it features a lauroyl (C12) acyl chain esterified to the hydroxyl group of carnitine, enhancing its lipophilicity compared to unmodified carnitine.
This compound is utilized in biochemical research, including enzyme-linked immunosorbent assays (ELISAs) and metabolic studies . Its role in modulating lipid transport and mitochondrial β-oxidation makes it relevant in pharmacology and nutrition science.
準備方法
Synthetic Routes for DL-Lauroylcarnitine Chloride Preparation
Esterification of DL-Carnitine with Lauroyl Chloride
The primary synthetic route involves the esterification of DL-carnitine with lauroyl chloride, a process adapted from the synthesis of its enantiomer, lauroyl L-carnitine hydrochloride . The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of DL-carnitine reacts with lauroyl chloride to form the ester bond, releasing hydrochloric acid (HCl) as a byproduct.
Reaction Conditions
Post-reaction, the acetic acid is removed under reduced pressure (-0.09 MPa) at temperatures below 80°C . The crude product is crystallized by adding acetone (2–5 times the mass of DL-carnitine) and cooling to ≤5°C . This step yields a crude product with a purity of approximately 98% .
Purification and Recrystallization
The crude product is further purified via recrystallization using ethanol or methanol. Key steps include:
-
Dissolving the crude product in ethanol/methanol (mass ratio of solvent to crude product = 0.4–3:1) .
-
Heating to 65°C for ≥0.5 hours to ensure complete dissolution .
-
Hot filtration to remove insoluble impurities.
-
Concentrating the filtrate under reduced pressure (-0.08 MPa) at 60°C .
-
Adding acetone (1–2 times the mass of crude product) to induce crystallization at ≤10°C .
The final product achieves a purity of 99.5% as verified by high-performance liquid chromatography (HPLC) .
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Industrial production often employs continuous flow reactors to enhance efficiency and scalability. These systems optimize heat transfer and reaction uniformity, critical for maintaining high yields (≥92%) in large batches . For example, a 1 L reactor can process 161.2 g of DL-carnitine, yielding 372.7 g of crude product (98.1% yield) .
Optimization of Reaction Parameters
Temperature and Time Dependence
Elevating the reaction temperature to 75°C reduces the reaction time to 5 hours without compromising yield . Prolonged heating beyond 8 hours risks side reactions, such as acyl migration or decomposition .
Solvent and Reagent Ratios
Excess lauroyl chloride (1.5:1 molar ratio) ensures complete esterification of DL-carnitine, while acetic acid acts as both solvent and proton donor . Lower solvent ratios (0.8:1) improve reaction kinetics but may hinder mixing homogeneity .
Data Tables: Reaction Conditions and Yields
Table 1: Optimal Reaction Conditions for this compound Synthesis
| Parameter | Range/Value | Source |
|---|---|---|
| DL-Carnitine (g) | 161.2 | |
| Lauroyl Chloride (g) | 221 | |
| Acetic Acid (g) | 161.2 | |
| Temperature (°C) | 75 | |
| Reaction Time (hours) | 5 | |
| Crude Yield (%) | 98.1 | |
| Final Purity (%) | 99.5 |
Table 2: Purification Efficiency
| Step | Solvent Used | Yield (%) |
|---|---|---|
| Crude Crystallization | Acetone | 98.1 |
| Recrystallization | Ethanol | 95.3 |
| Total Recovery | – | 93.5 |
Challenges and Mitigation Strategies
Byproduct Formation
Residual lauroyl chloride or DL-carnitine may persist in the crude product. Hot filtration and activated carbon treatment (0.1–0.5% w/w) effectively adsorb these impurities, enhancing purity .
Crystallization Control
Rapid cooling during crystallization minimizes solvent inclusion, producing uniform crystals. Maintaining temperatures ≤5°C prevents oiling out, a common issue with long-chain acylcarnitines .
Comparative Analysis with Alternative Methods
While enzymatic synthesis using lipases has been explored for acylcarnitines, chemical esterification remains superior for this compound due to:
化学反応の分析
Types of Reactions: DL-Lauroylcarnitine chloride undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield DL-carnitine and lauric acid .
Common Reagents and Conditions:
Major Products Formed:
Hydrolysis: DL-carnitine and lauric acid.
Oxidation: Oxidized derivatives of this compound.
科学的研究の応用
Chemistry
DL-Lauroylcarnitine chloride is utilized as a surfactant and emulsifying agent in chemical formulations. Its ability to reduce surface tension makes it effective in stabilizing emulsions and enhancing the solubility of hydrophobic compounds in aqueous solutions.
Biology
In biological applications, this compound is employed to enhance cell membrane permeability , facilitating the delivery of drugs and bioactive molecules. This property is particularly useful in drug formulation, where improving absorption rates can lead to more effective therapeutic outcomes .
Medicine
This compound has been investigated for its potential to improve the absorption of therapeutic agents through various routes, particularly nasal and intestinal pathways. Studies have shown that it can significantly enhance the bioavailability of certain drugs by disrupting lipid packing in cell membranes, thereby increasing fluidity and permeability .
Industry
In the cosmetic and personal care sectors, this compound is valued for its surfactant properties. It is incorporated into formulations to improve texture and stability while also serving as a skin-conditioning agent .
Case Study 1: Drug Delivery Enhancement
A study demonstrated that when combined with insulin formulations, this compound significantly improved oral bioavailability in rodent models. The results indicated an increase in insulin absorption rates compared to standard formulations without permeation enhancers .
Case Study 2: Cosmetic Formulation Stability
In a comparative analysis of various surfactants used in skin care products, this compound was found to outperform traditional emulsifiers in terms of stability and skin compatibility. Formulations containing this compound exhibited enhanced moisture retention and reduced irritation potential compared to those using standard surfactants .
Case Study 3: Metabolic Studies
Research involving plasma acylcarnitine profiles in diabetic patients suggested that this compound might play a role in metabolic pathways associated with fatty acid oxidation. The study highlighted altered concentrations of acylcarnitines in individuals with type 2 diabetes, indicating potential therapeutic implications for managing metabolic disorders .
作用機序
DL-Lauroylcarnitine chloride exerts its effects by interacting with the lipid bilayer of cell membranes. The compound’s long-chain fatty acid moiety integrates into the membrane, disrupting the lipid packing and increasing membrane fluidity . This disruption enhances the paracellular transport of hydrophilic compounds, allowing them to pass through the membrane more easily . The molecular targets involved include the tight junction proteins, which are modulated to increase permeability .
類似化合物との比較
Comparison with Similar Carnitine Derivatives
Carnitine derivatives vary in acyl chain length, enantiomeric form (L vs. DL), and functional applications. Below is a systematic comparison:
Structural and Physicochemical Properties
| Compound Name | Acyl Chain Length | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity |
|---|---|---|---|---|---|
| DL-Lauroylcarnitine chloride | C12 | C₁₉H₃₈ClNO₄ | 379.96 | 14919-37-0 | 95–97% |
| Acetylcarnitine | C2 | C₉H₁₇NO₄ | 203.24 | 14992-62-2 | ≥98% |
| Glutaroyl carnitine | C5 | C₁₂H₂₁NO₆ | 275.30 | 102636-82-8 | N/A |
| 3-Methylbutyrylcarnitine | C5 (branched) | C₁₂H₂₃NO₄ | 245.32 | 31023-24-2 | N/A |
| DL-Decanoylcarnitine chloride | C10 | C₁₇H₃₄ClNO₄ | 351.91 | 18822-87-2 | N/A |
| Palmitoyl-L-carnitine chloride | C16 | C₂₃H₄₄ClNO₄ | 442.06 | N/A | >99% |
| DL-Carnitine hydrochloride | None | C₇H₁₆ClNO₃ | 197.66 | 461-05-2 | ≥98% |
Key Observations :
- Acyl Chain Impact : Longer chains (e.g., C12 in lauroyl, C16 in palmitoyl) increase lipophilicity, enhancing membrane permeability and interaction with lipid-rich environments .
- Enantiomeric Forms: DL-Lauroylcarnitine and DL-Decanoylcarnitine are racemic, while derivatives like Palmitoyl-L-carnitine are enantiopure (L-form), which is biologically active in mitochondrial transport .
- Purity : this compound (95–97%) is less pure than deuterated standards like DL-Carnitine-d9 chloride (>99%), which are used in mass spectrometry .
Functional and Application Differences
- This compound : Primarily used in metabolic studies and ELISA kits due to its moderate lipophilicity .
- Acetylcarnitine : Shorter C2 chain improves water solubility; critical in acetylcholine synthesis and neuroprotection .
- Palmitoyl-L-carnitine chloride : Long C16 chain makes it ideal for studying lipid droplet dynamics and β-oxidation in mitochondria .
- DL-Carnitine hydrochloride : Unmodified carnitine serves as a metabolic reference standard and in nutrient formulations .
- Deuterated Derivatives (e.g., DL-Carnitine-d9) : High-purity (>99%) internal standards for LC/GC-MS quantification .
Research Findings
- Solubility: this compound’s solubility in polar solvents (e.g., methanol) is lower than acetylcarnitine but higher than palmitoyl derivatives, affecting its use in electrochemical sensors .
- Biological Activity : The L-enantiomer in pure compounds (e.g., Palmitoyl-L-carnitine) shows higher affinity for carnitine palmitoyltransferase (CPT-1), a key enzyme in fatty acid transport, compared to racemic mixtures .
- Analytical Use: this compound is absent in isotopic labeling applications, unlike deuterated carnitines, which minimize experimental noise in MS workflows .
生物活性
DL-Lauroylcarnitine chloride, a zwitterionic long-chain acylcarnitine, plays a significant role in lipid metabolism and has garnered attention for its potential applications in drug delivery and membrane permeability enhancement. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula: C₁₉H₃₈ClNO₄
- Molecular Weight: 379.97 g/mol
- CAS Number: 14919-37-0
- Purity: ≥98% (HPLC)
This compound functions primarily as an enhancer of mucosal membrane permeability. It facilitates the absorption of hydrophilic compounds, making it valuable in pharmaceutical formulations aimed at improving bioavailability. Its mechanism involves:
- Interaction with Cell Membranes: Enhances the permeability of mucosal membranes, allowing for improved absorption of drugs such as salmon calcitonin and human growth hormone in animal models .
- Lipid Metabolism Pathway: Acts as an intermediate in fatty acid oxidation, influencing metabolic processes across various biological systems .
1. Lipid Metabolism
Acylcarnitines, including this compound, are crucial intermediates in the transport and oxidation of fatty acids. They facilitate the entry of long-chain fatty acids into mitochondria for β-oxidation. Studies have shown that alterations in acylcarnitine profiles can indicate metabolic disorders such as type 2 diabetes, where incomplete β-oxidation leads to increased fatty acylcarnitines in plasma .
2. Cellular Effects
Research indicates that this compound can stimulate inflammatory pathways within cells. For instance, C12-C14 acylcarnitines have been shown to activate nuclear factor κ-B (NF-κB) activity significantly in RAW264.7 cells, suggesting a role in pro-inflammatory signaling associated with insulin resistance .
Case Study 1: Enhancement of Drug Absorption
A study demonstrated that this compound significantly enhances the nasal absorption of salmon calcitonin in rats. The results indicated that formulations containing this compound yielded higher bioavailability compared to control formulations without it .
Case Study 2: Metabolic Profiling in Diabetic Patients
In a clinical study involving type 2 diabetic patients, plasma acylcarnitine levels were analyzed to assess lipid metabolism efficiency. The findings revealed elevated levels of certain acylcarnitines, including those related to incomplete fatty acid oxidation, which correlated with insulin resistance markers .
Applications in Research and Industry
Safety and Toxicology
While this compound shows promise for enhancing drug absorption, safety concerns have been raised regarding potential intestinal epithelial damage when used as a permeation enhancer. Adverse gastrointestinal effects have been reported in clinical trials involving similar compounds . Further studies are needed to evaluate the long-term safety profile of this compound.
Q & A
Basic Research Questions
Q. What are the validated analytical methods for characterizing DL-Lauroylcarnitine chloride purity and structure?
- Methodology : Use pharmacopeial standards such as fatty acid composition analysis (via gas chromatography or LC-MS) and hydroxyl/saponification value tests. For example, Identification Test C in updated pharmacopeial guidelines requires a detailed fatty acid profile table, specifying acceptable ranges for impurities (e.g., <3% non-lauroyl derivatives) . Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) (≥98% purity thresholds) are critical for structural confirmation .
Q. How can researchers ensure batch-to-batch consistency in this compound synthesis?
- Methodology : Implement quality control protocols including:
- Purity assays : Compare retention times in HPLC against certified reference standards (e.g., 95% purity as per Combi-Blocks specifications) .
- Stability testing : Monitor degradation under varying temperatures/pH using accelerated stability studies.
- Documentation : Adhere to pharmacopeial labeling requirements, such as specifying solvent systems in water content tests .
Q. What are the primary challenges in isolating this compound from biological matrices?
- Methodology : Optimize extraction protocols using solid-phase extraction (SPE) with C18 columns, followed by mass spectrometry-based quantification. Validate recovery rates (e.g., 85–110%) and limit of detection (LOD) using spiked samples. Cross-validate with orthogonal methods like ELISA if studying enzymatic interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodology : Conduct systematic reviews with meta-analysis frameworks (e.g., Cochrane guidelines):
- Data harmonization : Standardize units (e.g., µM vs. mg/mL) and experimental conditions (cell lines, exposure times).
- Bias assessment : Use tools like ROBINS-I to evaluate confounding factors (e.g., solvent effects in in vitro assays) .
- Mechanistic validation : Compare results across in silico (molecular docking), in vitro (primary hepatocytes), and in vivo (murine models) systems to identify context-dependent effects .
Q. What experimental designs are optimal for studying this compound’s role in lipid metabolism?
- Methodology :
- Hypothesis-driven approaches : Use knockout models (e.g., CPT1A-deficient cells) to isolate carnitine palmitoyltransferase-dependent effects.
- Dose-response studies : Include a range of concentrations (e.g., 1–100 µM) to assess linear vs. hormetic effects.
- Multi-omics integration : Pair metabolomics (LC-MS lipid profiling) with transcriptomics (RNA-seq) to map pathway interactions .
Q. How should researchers address variability in hydroxyl value measurements for lauroyl derivatives?
- Methodology : Follow updated pharmacopeial specifications, which provide reference tables for lauroyl polyoxylglycerides formulated with different PEG types. For example:
| PEG Type | Hydroxyl Value (mg KOH/g) | Saponification Value (mg KOH/g) |
|---|---|---|
| PEG 400 | 50–70 | 150–170 |
| PEG 600 | 30–50 | 130–150 |
| Cross-validate using titrimetric and spectroscopic methods to minimize instrumental drift . |
Q. What strategies improve reproducibility in this compound-based in vivo studies?
- Methodology :
- Standardized animal models : Use genetically homogeneous strains (e.g., C57BL/6 mice) and control diets to minimize metabolic variability.
- Blinded dosing : Randomize treatment groups and use vehicle controls (e.g., saline vs. chloride-formulated compounds).
- Data transparency : Share raw datasets (e.g., via Figshare) and pre-register protocols on platforms like OSF .
Q. Methodological Considerations
- Synthesis Optimization : For novel analogs, employ Design of Experiments (DoE) to test reaction parameters (temperature, catalyst ratios) and maximize yield .
- Ethical Compliance : When using human-derived samples, ensure informed consent and IRB approval, especially for studies involving lipidomic biomarkers .
特性
IUPAC Name |
(3-carboxy-2-dodecanoyloxypropyl)-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBBUDRTWRVCFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14919-37-0 | |
| Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[(1-oxododecyl)oxy]-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14919-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lauroylcarnitine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















